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Compound of Interest

Compound Name: L-Alanine-beta-alanine

Cat. No.: B14772587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-Alanyl-β-alanine is a dipeptide composed of L-alanine and β-alanine residues linked by a

peptide bond. Unlike its more commonly studied counterpart, L-alanyl-L-alanine, the presence

of a β-amino acid introduces significant conformational flexibility and alters its physicochemical

properties. This technical guide provides a comprehensive overview of the theoretical

properties of L-alanyl-β-alanine, drawing upon available computational data and making

comparisons with the well-characterized L-alanyl-L-alanine where direct data for the β-isomer

is limited. This document is intended to serve as a foundational resource for researchers in

computational chemistry, drug design, and peptide science.

Physicochemical Properties
The fundamental physicochemical properties of a dipeptide are crucial for understanding its

behavior in biological and chemical systems. The following tables summarize the computed

properties for both L-alanyl-β-alanine and L-alanyl-L-alanine for comparative analysis.

Table 1: Computed Physicochemical Properties of L-Alanyl-β-alanine
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Property Value Source

Molecular Formula C6H14N2O4 PubChem CID: 88541834[1]

Molecular Weight 178.19 g/mol PubChem CID: 88541834[1]

Monoisotopic Mass 178.09535693 Da PubChem CID: 88541834[1]

Topological Polar Surface Area 127 Å² PubChem CID: 88541834[1]

Heavy Atom Count 11 PubChem CID: 88541834[1]

Complexity 115 PubChem CID: 88541834[1]

Hydrogen Bond Donor Count 3 PubChem CID: 88541834[1]

Hydrogen Bond Acceptor

Count
4 PubChem CID: 88541834[1]

Rotatable Bond Count 4 PubChem CID: 88541834[1]

Table 2: Computed Physicochemical Properties of L-Alanyl-L-alanine

Property Value Source

Molecular Formula C6H12N2O3 PubChem CID: 5484352[2]

Molecular Weight 160.17 g/mol PubChem CID: 5484352[2]

Monoisotopic Mass 160.08479225 Da PubChem CID: 5484352[2]

XLogP3-AA -3.3 PubChem CID: 5484352[2]

Topological Polar Surface Area 92.4 Å² PubChem CID: 5484352[2]

Heavy Atom Count 11 PubChem CID: 5484352[2]

Complexity 169 PubChem CID: 5484352[2]

Hydrogen Bond Donor Count 3 PubChem CID: 5484352[2]

Hydrogen Bond Acceptor

Count
4 PubChem CID: 5484352[2]

Rotatable Bond Count 3 PubChem CID: 5484352[2]
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Conformational Analysis
The conformational landscape of a dipeptide is fundamental to its biological activity and

interactions. While specific theoretical studies on the conformational preferences of L-alanyl-β-

alanine are scarce, we can infer its likely behavior based on the increased flexibility of the β-

alanine residue. The additional methylene group in the backbone of β-alanine introduces more

rotatable bonds, leading to a more complex potential energy surface compared to L-alanyl-L-

alanine.

For L-alanyl-L-alanine, extensive studies have been conducted to map its conformational

space, often visualized using Ramachandran plots (φ, ψ). These studies have identified several

stable conformers, including C7eq, C5, and C7ax, which are stabilized by intramolecular

hydrogen bonds.[3]

A theoretical investigation of L-alanyl-β-alanine would involve exploring the dihedral angles

associated with the flexible β-alanine backbone. This would likely reveal a larger number of

low-energy conformers and a greater degree of conformational freedom, which could have

significant implications for its molecular recognition properties.

Quantum Chemical Calculations
Quantum chemical calculations are essential for accurately determining the electronic

structure, stability, and spectroscopic properties of dipeptides. Density Functional Theory (DFT)

is a commonly employed method for such investigations.

For L-alanyl-L-alanine, DFT calculations have been used to:

Analyze the conformational changes induced by pH.[4]

Compare computed NMR chemical shifts and spin-spin coupling constants with experimental

data for different conformers and charge states (cation, zwitterion, anion).[5]

Investigate the effective chemical shielding anisotropy.

A similar theoretical approach for L-alanyl-β-alanine would provide valuable insights into its

electronic properties and how they are influenced by its unique structure.
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Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of

peptides in solution, providing insights into their conformational flexibility and interactions with

the solvent.

While specific MD simulations for L-alanyl-β-alanine are not readily available in the literature,

studies on alanine-rich peptides and the alanine dipeptide (L-alanyl-L-alanine) provide a

methodological framework.[6] Such simulations for L-alanyl-β-alanine would be crucial for

understanding its folding propensity, the stability of different conformers in an aqueous

environment, and its potential to form specific secondary structures.

Experimental Protocols
Detailed experimental data for L-alanyl-β-alanine is limited. However, the following section

outlines the methodologies that would be employed for its characterization, based on

established protocols for similar dipeptides like L-alanyl-L-alanine.

Synthesis
The synthesis of L-alanyl-β-alanine can be achieved through standard peptide coupling

methods. A common approach involves the use of a carbodiimide coupling agent, such as N,N'-

dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to

facilitate the formation of the peptide bond between N-terminally protected L-alanine and C-

terminally protected β-alanine. Subsequent deprotection steps yield the final dipeptide.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

fundamental for structural elucidation. Spectra would be acquired in a suitable deuterated

solvent (e.g., D₂O, DMSO-d₆). 2D NMR techniques such as COSY, HSQC, and HMBC would

be used to assign all proton and carbon signals and to confirm the connectivity of the atoms.

For L-alanyl-L-alanine, NMR has been used to study its conformation in solution as a

function of pH.[5]

Raman and Raman Optical Activity (ROA) Spectroscopy: These techniques are sensitive to

the vibrational modes and chiral environment of the molecule. ROA, in particular, can provide
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detailed information about the conformational preferences of peptides in solution.[4]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

confirm the molecular weight and elemental composition of the synthesized dipeptide.

Crystallography
X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction

would provide the precise three-dimensional structure of L-alanyl-β-alanine in the solid state.

This would offer invaluable data on bond lengths, bond angles, and torsion angles, which

can be used to benchmark theoretical calculations. For instance, the crystal structure of L-

alanyl-L-alanine hydrochloride has been determined.

Visualizations
Workflow for Theoretical Peptide Analysis
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Caption: General workflow for the synthesis, characterization, and theoretical analysis of a

dipeptide.

Structural Comparison: L-Alanyl-β-alanine vs. L-Alanyl-
L-alanine
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The position of the amino group on the second residue differs, leading to increased backbone flexibility in L-Alanyl-β-alanine.
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Caption: Structural comparison highlighting the difference between L-alanyl-β-alanine and L-

alanyl-L-alanine.

Conclusion
The theoretical properties of L-alanyl-β-alanine present an interesting area of study due to the

conformational implications of the β-alanine residue. While direct experimental and

computational data are currently limited, this guide provides a framework for its investigation by

leveraging established methodologies from the study of its α-analogue, L-alanyl-L-alanine. The

increased flexibility of L-alanyl-β-alanine is expected to result in a more complex

conformational landscape, which may offer unique opportunities in the design of novel peptides

and peptidomimetics with specific structural and functional properties. Further theoretical and

experimental work is necessary to fully elucidate the characteristics of this intriguing dipeptide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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